

Unveiling the Structure of 2-Cyano-3-hydroxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

Cat. No.: B1345529

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior and designing new therapeutic agents. This guide focuses on **2-Cyano-3-hydroxypyridine**, a heterocyclic compound with potential applications in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document provides a comparative analysis of its known properties against those of its close structural analogs. Furthermore, it outlines the comprehensive experimental protocol required to determine its crystal structure via X-ray crystallography.

Comparative Physicochemical and Spectroscopic Data

To provide a framework for understanding the properties of **2-Cyano-3-hydroxypyridine**, the following tables summarize its known physicochemical data alongside experimental data from its constituent chemical moieties and its tautomer, 3-cyano-2-pyridone. This comparative approach allows for informed estimations of its structural and chemical characteristics.

Table 1: Physicochemical Properties of **2-Cyano-3-hydroxypyridine** and Related Compounds

Property	2-Cyano-3-hydroxypyridine	2-Cyanopyridine	3-Hydroxypyridine
Molecular Formula	C ₆ H ₄ N ₂ O[1][2]	C ₆ H ₄ N ₂ [3][4]	C ₅ H ₅ NO[5][6]
Molecular Weight	120.11 g/mol [1][2]	104.11 g/mol [7]	95.10 g/mol [5]
Melting Point	211-212 °C (decomposes)[8]	24-27 °C[7]	125-128 °C[9]
Boiling Point	429.2 °C (predicted) [8]	212-215 °C[7]	280-281 °C[9]
Water Solubility	66 g/L (20 °C)[8]	Slightly soluble[10]	33 g/L[9]

Table 2: Spectroscopic Data for the Tautomer 3-Cyano-2-pyridone and its Derivatives

It is important to note that **2-Cyano-3-hydroxypyridine** can exist in a tautomeric equilibrium with 3-cyano-2-pyridone. Spectroscopic data for derivatives of the latter provide valuable insights into the vibrational and electronic properties of this structural family.

Spectroscopic Feature	4,6-diaryl-3-cyano-2(1H)-pyridones[11]	3-cyano-2-pyridone derivatives[12]
FT-IR: C≡N Stretch (cm ⁻¹)	2217–2218[11]	2215–2216[12]
FT-IR: C=O Stretch (cm ⁻¹)	1636–1639[11]	1653–1674[12]
FT-IR: N-H Stretch (cm ⁻¹)	2800–3100[11]	Not specified
¹ H-NMR: H-5 proton (ppm in DMSO-d ₆)	6.79–6.84[11]	Not specified
¹ H-NMR: NH proton (ppm in DMSO-d ₆)	11.65–12.88 (broad singlet) [11]	Not specified

Experimental Protocol: X-ray Crystallography

The determination of the precise atomic arrangement of **2-Cyano-3-hydroxypyridine** requires the application of single-crystal X-ray diffraction. The following is a detailed, generalized

protocol for this process.

1. Crystal Growth: The initial and often most challenging step is to obtain high-quality single crystals of **2-Cyano-3-hydroxypyridine**. The compound should be of high purity. Common crystallization techniques include:

- Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
- Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated protein solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of vapor from the drop to the reservoir (or vice versa) gradually increases the concentration of the solute in the drop, promoting crystallization.
- Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.

2. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.^[13] To protect the crystal from radiation damage during data collection, it is often cryo-cooled in a stream of liquid nitrogen.^[14] The mounted crystal is then placed in a focused beam of monochromatic X-rays.^[15] As the crystal is rotated, a series of diffraction patterns are collected by a detector.^[14]

3. Data Processing: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This involves:

- Indexing: Assigning Miller indices (h,k,l) to each reflection, which defines the orientation of the crystal lattice.
- Integration: Measuring the intensity of each indexed reflection.
- Scaling and Merging: Placing all diffraction data on a common scale and merging redundant measurements to produce a final dataset of unique reflections with their corresponding intensities and standard uncertainties.

4. Structure Solution: The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays are not directly measured. Methods to solve the phase problem for small molecules like **2-Cyano-3-hydroxypyridine** include:

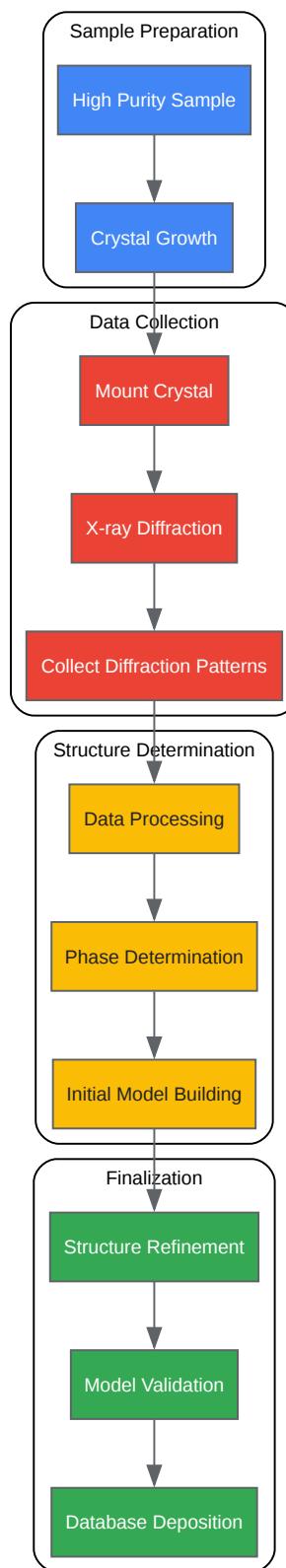
- Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.

- Patterson Methods: This technique is useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map, which in turn can be used to determine the phases.

5. Structure Refinement and Validation: Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is an iterative process that involves:

- Least-Squares Refinement: Adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes.
- Difference Fourier Maps: These maps reveal the location of missing atoms and highlight errors in the current model.
- Validation: The final refined structure is validated using various crystallographic and geometric criteria to ensure its quality and accuracy. The final atomic coordinates are typically deposited in a crystallographic database.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for X-ray Crystallography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. scbt.com [scbt.com]
- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridinecarbonitrile [webbook.nist.gov]
- 5. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Pyridinol [webbook.nist.gov]
- 7. 2-Cyanopyridine | 100-70-9 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- To cite this document: BenchChem. [Unveiling the Structure of 2-Cyano-3-hydroxypyridine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345529#x-ray-crystallography-of-2-cyano-3-hydroxypyridine\]](https://www.benchchem.com/product/b1345529#x-ray-crystallography-of-2-cyano-3-hydroxypyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com